2,3-dimethoxy-N-pyridin-3-ylbenzamide
Description
2,3-Dimethoxy-N-pyridin-3-ylbenzamide is a benzamide derivative characterized by a benzamide core substituted with two methoxy groups at the 2- and 3-positions of the benzene ring and a pyridin-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₃N₂O₃, with a molecular weight of 257.26 g/mol.
Properties
CAS No. |
31639-02-8 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27g/mol |
IUPAC Name |
2,3-dimethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-7-3-6-11(13(12)19-2)14(17)16-10-5-4-8-15-9-10/h3-9H,1-2H3,(H,16,17) |
InChI Key |
QGMIGTPVTBMKEU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CN=CC=C2 |
solubility |
38.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,3-dimethoxy-N-pyridin-3-ylbenzamide and related compounds:
Key Observations
Substitution Patterns: The 2,3-dimethoxy arrangement in the target compound introduces steric and electronic effects distinct from the 3,5-dimethoxy isomer (C₁₂H₁₃N₃O₃, ). Pyridine vs. Pyrazole: The pyridin-3-yl group in the target compound is more basic than the pyrazole ring in C₁₂H₁₃N₃O₃ , altering hydrogen-bonding capabilities and solubility.
Functional Group Contributions: The N,O-bidentate directing group in C₁₂H₁₇NO₂ (hydroxyl and amide) enables metal-catalyzed C–H activation, a feature absent in the target compound. Benzodioxin and dimethylamino groups in C₂₃H₂₅N₃O₃ enhance lipophilicity and may improve blood-brain barrier penetration, albeit at the cost of increased molecular weight (391.46 g/mol).
Applications :
- The target compound’s simpler structure (257.26 g/mol) offers synthetic advantages over bulkier analogs like C₂₃H₂₅N₃O₃ .
- Compounds with directing groups (e.g., hydroxyl in ) are prioritized for catalysis, while pyridine/pyrazole-containing derivatives are explored in kinase inhibition or GPCR modulation.
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis is likely straightforward compared to C₂₃H₂₅N₃O₃ , which requires multi-step functionalization of benzodioxin and dimethylamino groups.
- Pharmacological Potential: While the pyridine moiety in the target compound is associated with drug-like properties, the lack of adjacent hydrogen-bond donors (cf. hydroxyl in ) may limit target engagement.
- Data Gaps: Direct comparative studies on reactivity or bioactivity are absent. notes that benzodioxin-containing analogs are restricted to research use , emphasizing the need for rigorous validation.
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